molecular formula C9H18N2O2 B125337 (R)-(+)-1-Boc-3-aminopyrrolidine CAS No. 147081-49-0

(R)-(+)-1-Boc-3-aminopyrrolidine

Cat. No.: B125337
CAS No.: 147081-49-0
M. Wt: 186.25 g/mol
InChI Key: CMIBWIAICVBURI-SSDOTTSWSA-N
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Description

(R)-(+)-1-Boc-3-aminopyrrolidine is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom and an amino group at the 3-position of the pyrrolidine ring. This compound is widely utilized in organic synthesis, particularly as a chiral building block for pharmaceuticals, agrochemicals, and catalysts. Its Boc group enhances stability during synthetic processes, while the stereochemistry at the 3-position (R-configuration) is critical for enantioselective applications .

Key properties include:

  • Molecular Formula: C₉H₁₈N₂O₂
  • Molecular Weight: 186.25 g/mol
  • Optical Rotation: [α]²⁰/D = +3.5° to +4° (c=1 in chloroform)
  • Boiling Point: 243–244°C
  • Purity: Typically ≥97% (GC, titration) .

Preparation Methods

Resolution of Racemic 1-Benzyl-3-aminopyrrolidine Using Tartaric Acid Derivatives

The stereoselective preparation of (R)-1-benzyl-3-aminopyrrolidine via resolution serves as a foundational step for subsequent Boc protection. This method, detailed in CN102603592A , involves:

Racemic Substrate Preparation

Racemic 1-benzyl-3-aminopyrrolidine is synthesized through cyclization of 1-benzyl-3-aminopyrrolidine precursors. The racemate is dissolved in an organic solvent (e.g., methanol or ethanol) and mixed with a resolving agent, typically D-tartaric acid hydrate or L-tartaric acid hydrate , at a molar ratio of 1:0.5–1.2 .

Diastereomeric Salt Formation

Heating the mixture to 50–100°C for 0.5–2.0 hours induces diastereomeric salt crystallization. Cooling to room temperature precipitates the (R)-enantiomer complex when D-tartaric acid is used, while the (S)-enantiomer remains in the mother liquor .

Neutralization and Isolation

The crystalline salt is washed with solvents (e.g., ether or acetone) and neutralized with bases like sodium hydroxide or ammonia to yield (R)-1-benzyl-3-aminopyrrolidine. The mother liquor undergoes similar treatment to recover the (S)-enantiomer .

Table 1: Resolution Conditions and Outcomes

ParameterOptimal RangeYield (R-enantiomer)Optical Purity (ee)
Resolving AgentD-Tartaric Acid Hydrate65–70%≥98%
SolventMethanol
Temperature75–90°C
Molar Ratio (Amine:Acid)1:1.0

Chiral Pool Synthesis from D-Aspartic Acid

CN111620802A outlines a stereospecific route starting from D-aspartic acid, preserving chirality through sequential functionalization:

Amino Protection

D-Aspartic acid reacts with benzyl chloroformate in the presence of K₂CO₃ to form N-Cbz-D-aspartic acid (Compound II) . This step achieves 92–95% yield under mild conditions (20–25°C, 4 hours) .

Esterification and Reduction

Methylation of Compound II using methyl chlorosulfonate yields dimethyl aspartate (Compound III), followed by LiAlH₄ reduction at –20°C to produce diol (Compound IV). The reduction step maintains stereochemistry with >99% retention .

Halogenation and Cyclization

Diol IV is halogenated (e.g., with SOCl₂) to dichloride V, which undergoes cyclization with benzylamine in THF at 30°C. This forms 1-benzyl-3-(Cbz-amino)pyrrolidine (Compound VI) in 87% yield .

Deprotection and Boc Protection

Compound VI is treated with 33% HBr in acetic acid to remove the Cbz group, yielding (R)-1-benzyl-3-aminopyrrolidine. Subsequent Boc protection via reaction with di-tert-butyl dicarbonate in dichloromethane and a base (e.g., triethylamine) furnishes the target compound .

Table 2: Key Steps in Chiral Pool Synthesis

StepReagents/ConditionsYieldStereochemical Integrity
Amino ProtectionCbz-Cl, K₂CO₃, 20°C92–95%Full retention
ReductionLiAlH₄, –20°C85%>99% ee
CyclizationBenzylamine, THF, 30°C87%
Boc ProtectionBoc₂O, Et₃N, CH₂Cl₂90%

Comparative Analysis of Methodologies

Resolution vs. Chiral Pool Synthesis

  • Resolution :

    • Advantages : Simple setup, high optical purity.

    • Disadvantages : Maximum theoretical yield of 50%, solvent-intensive.

  • Chiral Pool Synthesis :

    • Advantages : 100% theoretical yield, scalable.

    • Disadvantages : Multi-step process, requires chiral starting material.

Industrial Applicability

The chiral pool method is favored for large-scale production due to higher cumulative yields (∼65% over six steps) and avoidance of racemic waste . In contrast, resolution is cost-effective for small batches but less sustainable.

Emerging Strategies and Optimization

Catalytic Asymmetric Synthesis

While not detailed in the cited patents, asymmetric hydrogenation of pyrrolidine precursors using chiral catalysts (e.g., Ru-BINAP complexes) could offer a step-economical alternative. Preliminary studies suggest ee values >95% but require further validation .

Solvent and Catalyst Recycling

Patent CN102603592A highlights tartaric acid recovery from mother liquor, reducing costs by 20–30% . Similarly, LiAlH₄ residues in chiral pool synthesis can be repurposed for other reductions.

Chemical Reactions Analysis

Types of Reactions

®-(+)-1-Boc-3-aminopyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

    Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Substitution: Common reagents include alkyl halides and bases like sodium hydride (NaH).

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields ®-3-aminopyrrolidine, while substitution reactions yield various substituted pyrrolidines.

Scientific Research Applications

Applications in Pharmaceutical Synthesis

  • Synthesis of Nitric Oxide Synthase Inhibitors :
    (R)-(+)-1-Boc-3-aminopyrrolidine has been utilized in the preparation of nitric oxide synthase (nNOS) inhibitors. These compounds are crucial for developing treatments for various cardiovascular and neurological disorders. Research indicates that derivatives synthesized from this compound exhibit enhanced potency and selectivity for nNOS compared to their parent compounds .
  • Histamine Receptor Antagonists :
    This compound is also instrumental in synthesizing histamine H3 receptor antagonists, which are being investigated for their potential in treating conditions such as obesity, cognitive disorders, and sleep disturbances. The pyrrolidin-3-yl-N-methylbenzamide moiety derived from this compound has shown promising biological activity .
  • Chiral Building Block :
    As a chiral building block, this compound is widely used in the synthesis of various pharmaceuticals and agrochemicals due to its ability to introduce chirality into molecules, which is essential for the biological activity of many drugs .

Case Study 1: Development of nNOS Inhibitors

A study demonstrated that aminopyrrolidine analogs derived from this compound exhibited improved binding affinity for nNOS. Specifically, a particular derivative showed two-fold increased potency compared to other tested compounds, highlighting the importance of ring size and stereochemistry in drug design .

Case Study 2: Histamine H3 Receptor Antagonists

Research into histamine H3 receptor antagonists synthesized using this compound revealed that modifications at the nitrogen atom significantly affected receptor binding and activity. Compounds with specific substitutions demonstrated enhanced efficacy in preclinical models, suggesting potential therapeutic applications .

Summary Table of Applications

Application AreaDescriptionExample Compounds
Nitric Oxide Synthase InhibitorsCompounds that inhibit nNOS for cardiovascular therapiesNα-methylated L-nitroargininamides
Histamine Receptor AntagonistsAntagonists targeting H3 receptors for neurological disordersPyrrolidin-3-yl-N-methylbenzamide
Chiral Building BlockUsed in synthesizing various pharmaceuticals and agrochemicalsVarious derivatives

Mechanism of Action

The mechanism of action of ®-(+)-1-Boc-3-aminopyrrolidine depends on its specific application. In general, the compound acts as a precursor or intermediate in various synthetic pathways. The Boc group protects the amino group during reactions, preventing unwanted side reactions and allowing for selective functionalization.

Comparison with Similar Compounds

Enantiomeric Pair: (R)-(+)- vs. (S)-(–)-1-Boc-3-aminopyrrolidine

The (S)-enantiomer is structurally identical but exhibits opposite optical rotation ([α]²⁰/D = –3.5° to –4°). Both enantiomers are used in asymmetric synthesis, but their biological activities often differ. For example, (R)-(+)-1-Boc-3-aminopyrrolidine is a key intermediate in synthesizing Dutogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, whereas the (S)-enantiomer may lack therapeutic efficacy in this context .

Property (R)-(+)-Isomer (S)-(–)-Isomer
CAS Number 147081-49-0 147081-44-5
Optical Rotation +3.5° to +4° –3.5° to –4°
Application Dutogliptin synthesis Research-specific catalysis

Boc-Protected Analogs with Varied Substituents

a) (R)-1-Benzyl-3-(Boc-amino)pyrrolidine

This derivative replaces the Boc group with a benzyl moiety, altering solubility and reactivity. It is a crystalline powder (melting point: 77–81°C) and is less air-sensitive than the Boc variant. Its higher molecular weight (276.37 g/mol) and benzyl group make it suitable for peptide coupling reactions .

b) (R)-1-Boc-3-acetamidopyrrolidine

The acetamido substitution at the 3-position increases hydrophobicity and steric hindrance. This compound (CAS 550371-67-0) is used in specialized medicinal chemistry applications, such as protease inhibitor design .

Structural Analogs with Different Protective Groups

Compound Protective Group Molecular Weight Key Properties Application
(R)-(−)-1-Benzyl-3-aminopyrrolidine Benzyl 190.28 g/mol [α]²⁰/D = –6° (c=1 in CHCl₃) Chiral ligand in catalysis
(R)-1-Boc-3-aminopiperidine Boc 200.28 g/mol Six-membered ring, enhanced rigidity GPCR modulator synthesis

Data Tables: Physicochemical Properties

Table 1. Comparative Physical Properties

Compound Purity Boiling Point (°C) Optical Rotation [α]²⁰/D Solubility
This compound ≥97% 243–244 +3.5° to +4° Chloroform, methanol
(S)-(–)-1-Boc-3-aminopyrrolidine ≥98% 243–244 –3.5° to –4° Chloroform, DMF
(R)-1-Benzyl-3-(Boc-amino)pyrrolidine ≥98% N/A +6° Methanol

Table 2. Commercial Suppliers and Specifications

Supplier Purity Packaging Price (1g) Optical Rotation
Thermo Scientific 97% 1g, 5g $150 +3.5° (c=1 in CHCl₃)
TCI America ≥98% 1g, 5g $180 +4° (c=1 in CHCl₃)
CymitQuimica 97% 1g, 25g €25–€216 Not specified

Biological Activity

(R)-(+)-1-Boc-3-aminopyrrolidine is a chiral compound that has garnered attention in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological properties, synthesis, and relevant studies, providing a comprehensive overview of the compound.

  • Molecular Formula : C₉H₁₈N₂O₂
  • Molecular Weight : 186.25 g/mol
  • CAS Number : 147081-49-0
  • Density : 1.022 g/mL at 25 °C
  • Boiling Point : 257.4 °C
  • Melting Point : 243-244 °C
  • Flash Point : 109.5 °C

Synthesis and Derivatives

This compound is synthesized primarily through various chemical methods, including asymmetric transformations and enzymatic resolutions. It serves as a precursor for several bioactive compounds, including:

  • Descarboxamide analogs of amino acids.
  • Histamine H3 receptor antagonists.

These derivatives are significant in developing treatments for conditions such as neurodegenerative diseases and metabolic disorders.

Pharmacological Applications

  • Histamine Receptor Modulation :
    • This compound has been identified as a potential histamine H3 receptor antagonist. This activity suggests its use in treating conditions related to neurotransmitter imbalances, such as cognitive disorders and sleep disturbances.
  • Antidiabetic Agents :
    • Research indicates that derivatives of this compound can act as DPP-IV inhibitors, which are crucial in managing type 2 diabetes by enhancing insulin secretion and inhibiting glucagon release.
  • Neuroprotective Effects :
    • Some studies have shown that compounds derived from this compound exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer’s.

Table of Biological Activities

Study ReferenceBiological ActivityFindings
Histamine H3 AntagonismDemonstrated potential for cognitive enhancement.
DPP-IV InhibitionShowed efficacy in lowering blood glucose levels in diabetic models.
NeuroprotectionIndicated protective effects on neuronal cells under stress conditions.

Notable Research

  • Histamine H3 Receptor Antagonists :
    A study highlighted the synthesis of pyrrolidinyl derivatives, including this compound, which displayed significant antagonistic activity against the H3 receptor, suggesting therapeutic potential in cognitive enhancement therapies.
  • DPP-IV Inhibitors :
    Research has indicated that derivatives of this compound can effectively inhibit DPP-IV, an enzyme involved in glucose metabolism, demonstrating promise as antidiabetic agents.
  • Neuroprotective Mechanisms :
    Investigations into the neuroprotective effects of this compound revealed its ability to mitigate oxidative stress in neuronal cells, supporting its potential use in neurodegenerative disease management.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (R)-(+)-1-Boc-3-aminopyrrolidine?

The compound is typically synthesized via coupling reactions using reagents like WSC (water-soluble carbodiimide), HOBt (hydroxybenzotriazole), and DIPEA (diisopropylethylamine) in dichloromethane at room temperature. This method ensures retention of stereochemistry, critical for enantiomeric purity . Characterization is performed using TLC, 1^1H/13^{13}C NMR, and mass spectrometry (MS), with final purity verified by HPLC and elemental analysis (≥95%) .

Q. How is this compound characterized to confirm structural integrity?

Standard techniques include:

  • TLC for monitoring reaction progress.
  • NMR spectroscopy to confirm stereochemistry and functional groups (e.g., Boc protection at the pyrrolidine nitrogen).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via GC (≥98% in commercial samples) and elemental analysis .

Q. What are common applications of this compound in medicinal chemistry?

It serves as a chiral building block for:

  • Histamine H3 receptor antagonists, where the pyrrolidine scaffold enhances receptor binding .
  • Neuronal nitric oxide synthase (nNOS) inhibitors, leveraging its amino group for hydrogen bonding with active-site residues .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data arising from stereochemical impurities?

Enantiomeric contamination (e.g., trace (S)-isomers) can distort NMR signals. Strategies include:

  • Chiral HPLC to separate enantiomers.
  • Optical rotation measurements (e.g., [α]D20=+6°[α]^{20}_D = +6° in chloroform for pure (R)-enantiomer) .
  • Dynamic kinetic resolution during synthesis to minimize racemization .

Q. What methodological adjustments optimize coupling reactions involving this compound?

Key factors:

  • Stoichiometry : Excess Boc-protected amine (1.2–1.5 eq.) improves yield.
  • Temperature : Reactions performed at 0–4°C reduce side reactions.
  • Catalyst : Pd(OAc)2_2 with X-Phos ligand enhances cross-coupling efficiency in complex syntheses .

Q. How does the Boc group influence stability in pharmacological assays?

The Boc group can hydrolyze under acidic conditions (e.g., in vivo), releasing the free amine. Researchers should:

  • Monitor stability via LC-MS in simulated physiological buffers (pH 2–7.4).
  • Use TFA (trifluoroacetic acid) for controlled deprotection during synthesis .

Q. What strategies improve selectivity of H3 receptor antagonists derived from this compound?

Modifications include:

  • Substitution at C3 : Introducing methylbenzamide groups enhances H3 receptor affinity .
  • Comparative assays : Test analogs against off-target receptors (e.g., muscarinic M1/M4) to assess selectivity .

Properties

IUPAC Name

tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6,10H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIBWIAICVBURI-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00933026
Record name tert-Butyl 3-aminopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147081-49-0
Record name (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147081-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-aminopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In methanol (30 ml), 3-aminopyrrolidine (0.54 g) was dissolved under ice cooling, followed by the addition of diisopropylethylamine (720 μl) and 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (0.84 g). The resulting mixture was gradually heated to room temperature and stirred for 11 hours. The residue obtained by distilling off the solvent under reduced pressure was purified by chromatography on a silica gel column (dichloromethane 5% methanol—dichloromethane), whereby the title compound (0.59 g, 94%) was obtained.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

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column: manufactured by Daicel Chemical Industries, Ltd., {CROWNPAK 150×4.6 mm}, mobile phase: aqueous perchloric acid solution (pH 1.5), flow rate: 1.0 ml/min, detection: UV 210 nm, column temperature: 35° C., retention time: (S)-1-(tert-butoxycarbonyl)-3-aminopyrrolidine; 24.1 min, (R)-1-(tert-butoxycarbonyl)-3-aminopyrrolidine; 27.0 min
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(R)-(+)-1-Boc-3-aminopyrrolidine
(R)-(+)-1-Boc-3-aminopyrrolidine
(R)-(+)-1-Boc-3-aminopyrrolidine
(R)-(+)-1-Boc-3-aminopyrrolidine
(R)-(+)-1-Boc-3-aminopyrrolidine
(R)-(+)-1-Boc-3-aminopyrrolidine

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